molecular formula C16H22N2O3 B13600797 Tert-butyl (4-(2-cyanopropan-2-yl)-2-methoxyphenyl)carbamate

Tert-butyl (4-(2-cyanopropan-2-yl)-2-methoxyphenyl)carbamate

Cat. No.: B13600797
M. Wt: 290.36 g/mol
InChI Key: AVRLJTXMHNNSAA-UHFFFAOYSA-N
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Description

tert-butyl N-[4-(1-cyano-1-methylethyl)-2-methoxyphenyl]carbamate is a chemical compound with the molecular formula C15H20N2O3. It is a carbamate derivative, which is a class of compounds known for their diverse applications in organic synthesis, pharmaceuticals, and agrochemicals. This compound is characterized by the presence of a tert-butyl group, a cyano group, and a methoxyphenyl group, making it a versatile intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[4-(1-cyano-1-methylethyl)-2-methoxyphenyl]carbamate typically involves the reaction of tert-butyl carbamate with 4-(1-cyano-1-methylethyl)-2-methoxyphenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the carbamate linkage. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure optimal yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps such as purification through recrystallization or chromatography to achieve the desired purity levels. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

tert-butyl N-[4-(1-cyano-1-methylethyl)-2-methoxyphenyl]carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

tert-butyl N-[4-(1-cyano-1-methylethyl)-2-methoxyphenyl]carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl N-[4-(1-cyano-1-methylethyl)-2-methoxyphenyl]carbamate involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophilic sites on enzymes or proteins, leading to inhibition or modification of their activity. The methoxyphenyl group can enhance the compound’s binding affinity to its targets, while the tert-butyl group provides steric hindrance, influencing the compound’s overall reactivity and selectivity .

Comparison with Similar Compounds

Similar Compounds

    tert-butyl N-(1-cyano-1-methylethyl)carbamate: Similar structure but lacks the methoxyphenyl group.

    tert-butyl N-(4-cyanophenyl)carbamate: Similar structure but lacks the methoxy and isopropyl groups.

    tert-butyl N-(2-methoxyphenyl)carbamate: Similar structure but lacks the cyano and isopropyl groups.

Uniqueness

tert-butyl N-[4-(1-cyano-1-methylethyl)-2-methoxyphenyl]carbamate is unique due to the combination of its functional groups, which confer specific chemical properties and reactivity. The presence of the methoxy group enhances its solubility and binding affinity, while the cyano group provides electrophilic reactivity. The tert-butyl group adds steric bulk, influencing the compound’s overall stability and selectivity in reactions .

Properties

Molecular Formula

C16H22N2O3

Molecular Weight

290.36 g/mol

IUPAC Name

tert-butyl N-[4-(2-cyanopropan-2-yl)-2-methoxyphenyl]carbamate

InChI

InChI=1S/C16H22N2O3/c1-15(2,3)21-14(19)18-12-8-7-11(9-13(12)20-6)16(4,5)10-17/h7-9H,1-6H3,(H,18,19)

InChI Key

AVRLJTXMHNNSAA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=C(C=C1)C(C)(C)C#N)OC

Origin of Product

United States

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